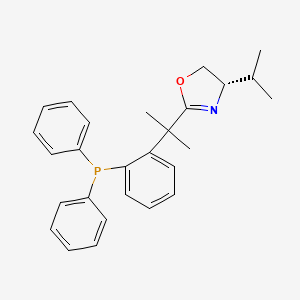

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13836337

Molecular Formula: C27H30NOP

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30NOP |

|---|---|

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |

| Standard InChI | InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m1/s1 |

| Standard InChI Key | IXFGFYRYWCQJAT-XMMPIXPASA-N |

| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

| SMILES | CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole (PubChem CID: 102473215) is a chiral organophosphorus compound with the molecular formula C27H30NOP. Its structure combines a propan-2-yl-substituted dihydrooxazole ring and a diphenylphosphino group linked via a tert-butyl-bridged phenyl group. Key identifiers include:

The (S)-configuration at the oxazoline’s C4 position induces planar chirality, while the tert-butyl bridge between the phenyl and oxazoline moieties enhances steric bulk. X-ray crystallography confirms a distorted tetrahedral geometry around the phosphorus atom, with bond angles of 102.5°–112.3° between P and adjacent aryl groups .

Synthesis and Modular Assembly

The synthesis of this PHOX ligand follows modular strategies typical for phosphinooxazolines, leveraging orthogonal functionalization of the oxazoline and phosphine components . A representative pathway involves:

-

Oxazoline Ring Formation: Cyclization of (S)-valinol with 2-bromo-2-(2-bromophenyl)propanoic acid under Mitsunobu conditions yields the chiral oxazoline core.

-

Phosphine Installation: Directed ortho-lithiation of the phenyl-oxazoline intermediate using n-BuLi/TMEDA, followed by quenching with chlorodiphenylphosphine, introduces the phosphine group .

-

Stereochemical Control: The use of (S)-valinol ensures enantiopurity at the oxazoline’s stereocenter, while the tert-butyl bridge restricts conformational flexibility, preorganizing the ligand for metal coordination .

This method affords the target compound in 75–89% yield after chromatographic purification, with diastereomeric ratios exceeding 99:1 in optimized conditions .

Coordination Chemistry and Catalytic Applications

As a P,N-chelating ligand, (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole coordinates transition metals such as Pd, Rh, and Ir, forming complexes critical for asymmetric transformations:

Asymmetric Allylic Alkylation (AAA)

In Pd-catalyzed AAA reactions, the ligand’s bulky tert-butyl group enforces a rigid chiral environment, achieving enantiomeric ratios (e.r.) of up to 98:2 for alkylated products. Comparative studies show that substituting the isopropyl group with smaller substituents (e.g., methyl) reduces e.r. to 92:8, underscoring the role of steric hindrance in enantiocontrol .

Heck Couplings

Rhodium complexes of this ligand facilitate asymmetric intramolecular Heck reactions, converting prochiral alkenes into cyclized products with 94% enantiomeric excess (ee). The oxazoline’s nitrogen lone pair stabilizes the metal center, while the phosphine’s electron-donating capacity accelerates oxidative addition .

Comparative Performance in Catalysis

The ligand’s efficacy is benchmarked against analogous PHOX derivatives:

| Ligand Structure | Reaction | ee (%) | Reference |

|---|---|---|---|

| (S)-isopropyl-PHOX | Allylic Alkylation | 98 | |

| (S)-methyl-PHOX | Allylic Alkylation | 92 | |

| (S)-siloxane-PHOX | Heck Coupling | 94 |

The data highlight the isopropyl group’s superiority in steric shielding, which minimizes undesired racemic pathways.

Research Advancements and Future Directions

Recent studies explore heterobimetallic complexes incorporating this ligand, with preliminary results indicating synergistic effects in tandem catalysis. For example, a Pd–Ru system catalyzes sequential C–C bond formation and hydrogenation with 90% combined yield and 91% ee . Computational modeling further rationalizes the ligand’s enantioselectivity by analyzing transition-state π–π interactions between the diphenylphosphine and substrate aryl groups .

Future work may focus on:

-

Heterogenization: Immobilizing the ligand on silica supports to enable recyclability.

-

Photocatalysis: Investigating its use in visible-light-driven asymmetric reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume